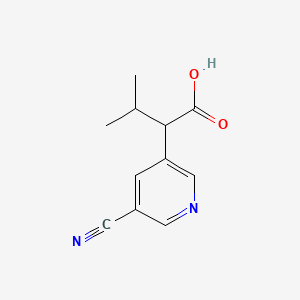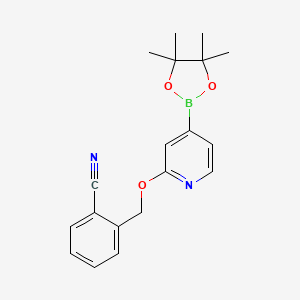
2-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile: is a complex organic compound that features a dioxaborolane group, a pyridine ring, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile typically involves multiple steps:
Formation of the Dioxaborolane Group: This step involves the reaction of a boronic acid derivative with pinacol to form the dioxaborolane group. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like tetrahydrofuran (THF).
Coupling with Pyridine: The dioxaborolane derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is typically performed in the presence of a palladium catalyst, a base like potassium carbonate, and a solvent such as ethanol or water.
Attachment of the Benzonitrile Group: The final step involves the reaction of the pyridine-dioxaborolane intermediate with a benzonitrile derivative. This can be achieved through a nucleophilic substitution reaction, where the benzonitrile acts as a nucleophile and displaces a leaving group on the pyridine-dioxaborolane intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxaborolane group, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or pyridine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile is used as a building block for the construction of more complex molecules. Its unique structure allows for versatile functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s ability to interact with biological molecules makes it a potential candidate for drug discovery and development. It can be used to design inhibitors or modulators of specific enzymes or receptors, contributing to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its structural features may allow it to interact with biological targets in a specific manner, leading to the development of drugs for various diseases.
Industry
In the materials science industry, the compound can be used to create advanced materials with specific properties. For example, it can be incorporated into polymers or coatings to enhance their performance in terms of stability, conductivity, or reactivity.
Mécanisme D'action
The mechanism of action of 2-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile depends on its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols or other nucleophiles, making it useful in enzyme inhibition or receptor modulation. The pyridine and benzonitrile groups can interact with aromatic or polar regions of biological molecules, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar dioxaborolane group but with an aniline moiety instead of a pyridine and benzonitrile.
Phenylboronic Acid Pinacol Ester: This compound has a dioxaborolane group attached to a phenyl ring, lacking the pyridine and benzonitrile groups.
Uniqueness
The uniqueness of 2-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile lies in its combination of functional groups. The presence of the dioxaborolane, pyridine, and benzonitrile groups allows for diverse chemical reactivity and biological interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
1346708-12-0 |
|---|---|
Formule moléculaire |
C19H21BN2O3 |
Poids moléculaire |
336.2 g/mol |
Nom IUPAC |
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]benzonitrile |
InChI |
InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)16-9-10-22-17(11-16)23-13-15-8-6-5-7-14(15)12-21/h5-11H,13H2,1-4H3 |
Clé InChI |
XNYVJGGBVHODRQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


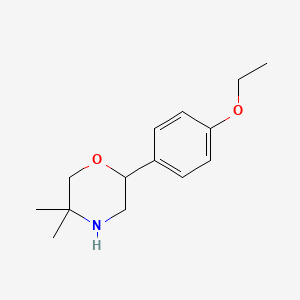
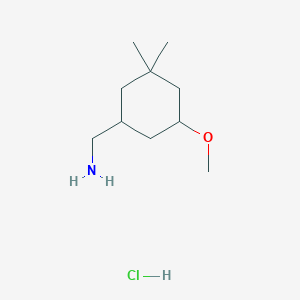
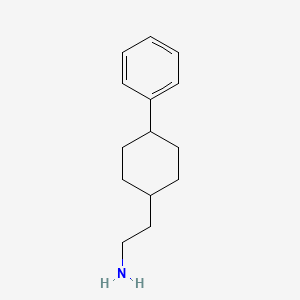
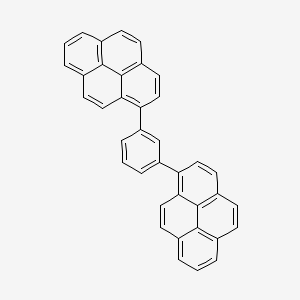
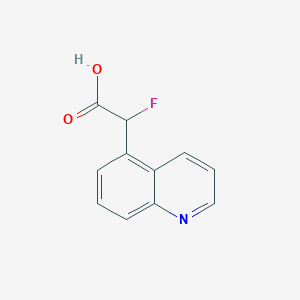
![2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
![1-[Bis(2-methoxyethyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B15242680.png)
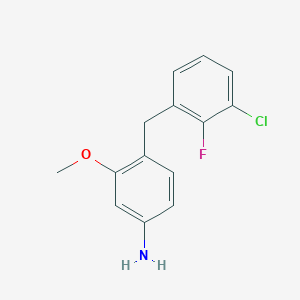
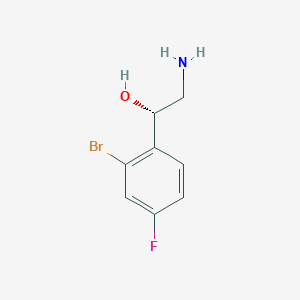
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
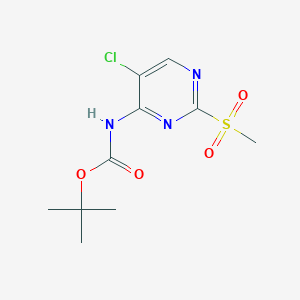
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B15242725.png)

